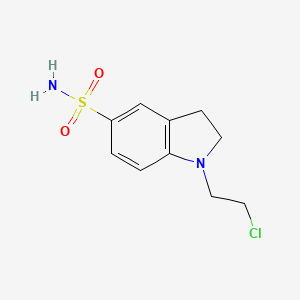
1-(2-Chloroethyl)indoline-5-sulfonamide
Cat. No. B8333291
M. Wt: 260.74 g/mol
InChI Key: NJUYBFMHKKMQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346795B2
Procedure details


Following a procedure analogous to that for the synthesis of Intermediate 53, 1-(2-chloroacetyl)indoline-5-sulfonamide (Intermediate 75A, 400 mg, 1.46 mmol) was converted to the title compound (300 mg, 79%). 1H NMR (DMSO-d6) δ 7.45 (dd, J=8.3, 1.9 Hz, 1H), 7.41 (br s, 1H), 6.91 (s, 2H), 6.56 (d, J=8.4 Hz, 1H), 3.83-3.80 (m, 2H), 3.60-3.51 (m, 4H), 2.99 (t, J=8.7 Hz, 2H); MS(ESI+) m/z 261.2 (M+H)+.



Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
C(N1C2C(=CC(S(N)(=O)=O)=CC=2)CC1)C.[Cl:16][CH2:17][C:18]([N:20]1[C:28]2[C:23](=[CH:24][C:25]([S:29]([NH2:32])(=[O:31])=[O:30])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1)=O>>[Cl:16][CH2:17][CH2:18][N:20]1[C:28]2[C:23](=[CH:24][C:25]([S:29]([NH2:32])(=[O:30])=[O:31])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCN1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
